2-Amino-3-(3-methoxyphenyl)propanoic acid
Description
Significance of 2-Amino-3-(3-methoxyphenyl)propanoic Acid in Medicinal Chemistry and Pharmaceutical Development
The incorporation of this compound, often referred to as 3-methoxyphenylalanine in the literature, into peptide structures is a key area of its significance. In the pharmaceutical industry, it is utilized as a building block in the synthesis of peptides and proteins. guidechem.com Research has explored its potential in developing drugs for neurological disorders. guidechem.com
Patents reveal its use in creating peptide and pseudo-peptide derivatives designed to act as carriers for other molecules. google.com These specialized peptides may bind to the human low-density lipoprotein receptor (LDLR) on cell surfaces, a mechanism that could facilitate the transport of therapeutic agents across the blood-brain barrier. google.com This is a critical challenge in the development of treatments for central nervous system diseases.
Furthermore, 3-methoxyphenylalanine has been incorporated into cyclic RGD (arginine-glycine-aspartic acid) peptides. google.com These peptides are designed to target αvβ3 integrin, a protein often overexpressed on tumor cells and their associated blood vessels. google.com This targeting ability makes them promising candidates for the development of novel cancer diagnostic and therapeutic agents. google.com
Role of this compound as a Versatile Amino Acid Derivative
This compound is classified as a non-natural or unnatural amino acid. google.com These are amino acids not typically found in the natural synthesis of proteins. google.com Their utility lies in the ability to create molecules with enhanced stability, selectivity, and activity. The introduction of such derivatives allows for greater flexibility in designing proteins and peptides with specific functions.
As a derivative of phenylalanine, it serves as a versatile building block for creating bioactive molecules. chemimpex.com Its structure, featuring a methoxy (B1213986) group on the phenyl ring, allows for chemical modifications that can influence the biological activity of the resulting compounds. chemimpex.com This makes it a valuable component in the design of novel therapeutics. The synthesis of peptides often employs solid-phase peptide synthesis (SPPS), a method where amino acids like 3-methoxyphenylalanine can be incorporated into a growing peptide chain. google.com
Classification and Structural Relationship to Other Amino Acid Derivatives
This compound is fundamentally classified as an amino acid derivative. More specifically, it is a substituted derivative of phenylalanine, where a methoxy group is attached to the meta-position (the 3-position) of the phenyl ring. guidechem.com Phenylalanine itself is an essential aromatic amino acid.
This compound is part of a broader class of unnatural amino acids, which are widely used in medicinal chemistry to modify the properties of peptides and other drug candidates. google.com It is structurally related to other substituted phenylalanines, such as:
4-methylphenylalanine
4-aminophenylalanine
4-guanidinophenylalanine (B8814979)
3,4-dihydroxyphenylalanine (DOPA) google.com
It is also related to other methoxy-substituted amino acids, the position of the methoxy group being a key structural variable. For instance, (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid is a derivative with a methoxy group at the ortho-position and an additional hydroxyl group. chemimpex.com These structural variations are crucial in medicinal chemistry for exploring structure-activity relationships.
Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C10H13NO3 | This compound |
| Molecular Weight | 195.22 g/mol | This compound |
| Appearance | White to yellow solid | 3-Methoxy-L-phenylalanine |
| pKa | 2.20 ± 0.10 (Predicted) | 3-Methoxy-L-phenylalanine |
| Storage Temperature | 0°C | 3-Methoxy-L-phenylalanine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339173 | |
| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-28-1 | |
| Record name | 2-amino-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 3 3 Methoxyphenyl Propanoic Acid
Enantioselective Synthesis of 2-Amino-3-(3-methoxyphenyl)propanoic Acid and its Stereoisomers
The creation of a specific stereoisomer of a chiral molecule is a critical challenge in chemical synthesis, particularly for biologically active compounds where different enantiomers can exhibit distinct pharmacological profiles. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, and various strategies have been developed to achieve this for amino acids.
Asymmetric Synthesis Approaches
Asymmetric synthesis encompasses a broad range of techniques that introduce chirality into a molecule. These methods often rely on the use of a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of a reaction. Common asymmetric approaches for the synthesis of β-amino acids, a class to which this compound belongs, include asymmetric hydrogenation, Mannich reactions, and conjugate additions researchgate.nettcichemicals.com.
Asymmetric hydrogenation, for instance, involves the addition of hydrogen across a double bond in a prochiral substrate in the presence of a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium with chiral phosphine ligands researchgate.net. For a precursor to this compound, this could involve the hydrogenation of a corresponding α,β-unsaturated acid or ester. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
The Mannich reaction is another powerful tool for the asymmetric synthesis of β-amino compounds. It is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that forms an enol unt.edu. The use of chiral organocatalysts, such as proline and its derivatives, can induce high levels of stereocontrol in the formation of the new carbon-carbon and carbon-nitrogen bonds unt.edu.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed to yield the enantiomerically enriched product . This is a robust and widely used strategy for the synthesis of chiral amino acids.
Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide semanticscholar.orgnih.gov. In a typical sequence for synthesizing an amino acid, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting adduct then undergoes a diastereoselective reaction, such as alkylation, where the steric hindrance of the auxiliary directs the incoming electrophile to one face of the molecule.
For the synthesis of this compound, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary could be alkylated with 3-methoxybenzyl bromide. The diastereoselectivity of this alkylation step is critical for the final enantiomeric purity of the amino acid. Subsequent cleavage of the auxiliary would then furnish the desired enantiomer of the target compound. The efficiency of this approach depends on the diastereoselectivity of the key bond-forming step and the ease of removal of the auxiliary.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans' Oxazolidinones | Diastereoselective alkylation, aldol reactions | High diastereoselectivity, well-defined transition states |
| Pseudoephedrine | Asymmetric alkylation | Forms crystalline derivatives, readily available |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of α-amino acids | Used in the synthesis of optically active amino acids via nickel(II) complexes nih.gov |
Catalytic Asymmetric Approaches in β-Amino Acid Synthesis
Catalytic asymmetric synthesis is a highly desirable approach as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product researchgate.nettcichemicals.com. This field has seen significant advancements, with the development of a wide array of chiral catalysts based on transition metals and organic molecules (organocatalysis) researchgate.nettcichemicals.com.
For β-amino acids, transition metal catalysis often involves reactions like asymmetric hydrogenation of enamides or α,β-unsaturated esters, and asymmetric conjugate additions researchgate.net. For example, a prochiral enamide precursor to this compound could be hydrogenated using a chiral rhodium or ruthenium catalyst to afford the product with high enantiomeric excess.
Organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral amines, phosphoric acids, and thioureas are among the privileged classes of organocatalysts that can effectively catalyze a variety of asymmetric transformations, including Mannich reactions and Michael additions, to produce chiral β-amino acids researchgate.nettcichemicals.com. The development of new and more efficient catalysts is an active area of research.
Specific Routes for (S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid
While specific literature detailing the synthesis of (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid is scarce, general methods for the synthesis of (S)-amino acids can be applied. One common strategy is the use of the Schöllkopf chiral auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. This method involves the deprotonation of the auxiliary followed by alkylation with an appropriate electrophile, in this case, 3-methoxybenzyl bromide. The steric bulk of the isopropyl group on the auxiliary directs the alkylation to occur from the opposite face, leading to high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary and provides the desired (S)-amino acid methyl ester, which can then be hydrolyzed to the carboxylic acid.
Another approach involves the enzymatic resolution of a racemic mixture of N-acyl-2-Amino-3-(3-methoxyphenyl)propanoic acid. Enzymes such as aminoacylases can selectively hydrolyze the N-acyl group of the (S)-enantiomer, allowing for the separation of the free (S)-amino acid from the unreacted (R)-N-acyl amino acid.
Specific Routes for (R)-2-Amino-3-(3-methoxyphenyl)propanoic Acid
Similar to the (S)-enantiomer, specific synthetic routes for (R)-2-Amino-3-(3-methoxyphenyl)propanoic acid are not extensively documented. However, established asymmetric methods can be adapted. The use of the enantiomeric (R)-Schöllkopf auxiliary would lead to the formation of the (R)-amino acid.
Synthesis of D,L-Racemic Mixtures
The synthesis of a racemic mixture of this compound is generally more straightforward than enantioselective synthesis. A common method for preparing racemic α-amino acids is the Strecker synthesis. This involves the reaction of 3-methoxybenzaldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the racemic amino acid.
Another classical method is the Erlenmeyer-Plöchl synthesis, which involves the condensation of an aldehyde (3-methoxybenzaldehyde) with N-acetylglycine to form an azlactone. This intermediate can then be reduced and hydrolyzed to yield the racemic amino acid.
A more modern approach involves the reduction of 3-(3-methoxyphenyl)-2-(hydroxyimino)propanoic acid. This can be achieved using reducing agents like zinc dust in formic acid nih.gov. This method has been shown to be effective for the synthesis of various racemic 2-amino-3-(heteroaryl)propanoic acids and could likely be adapted for the target molecule nih.gov.
Table 2: Summary of Synthetic Approaches
| Section | Synthetic Strategy | Key Features |
| 2.1.1 | Asymmetric Synthesis Approaches | Utilizes chiral catalysts or reagents to induce stereoselectivity. |
| 2.1.2 | Chiral Auxiliary-Mediated Synthesis | Employs a temporary chiral group to direct a diastereoselective reaction. |
| 2.1.3 | Catalytic Asymmetric Approaches | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. |
| 2.1.4 | Specific Routes for (S)-enantiomer | Often involves the use of (S)-configured chiral auxiliaries or enzymatic resolution. |
| 2.1.5 | Specific Routes for (R)-enantiomer | Typically employs (R)-configured chiral auxiliaries or enantioselective catalysts. |
| 2.1.6 | Synthesis of D,L-Racemic Mixtures | Classical methods like Strecker and Erlenmeyer-Plöchl synthesis or reduction of oximes. |
Novel Synthetic Routes and Process Optimization
Recent advancements in organic synthesis have led to the development of innovative strategies for the preparation of β-amino acids and their derivatives. These methods often prioritize atom economy, operational simplicity, and the ability to introduce structural diversity.
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of time, resource efficiency, and waste reduction. For the synthesis of β-amino acids, one-pot methodologies that convert readily available α-amino acids into their β-homologs are particularly noteworthy. acs.orgacs.org A sequential process involving a tandem radical decarboxylation-oxidation reaction of an α-amino acid can generate an acyliminium ion. This reactive intermediate can then be trapped by silyl ketenes in a Mannich-type reaction to yield the desired β-amino acid derivative. acs.orgacs.org This method is operationally simple and avoids the need for purification of intermediates. acs.org
A notable one-pot synthesis of 3-amino-3-arylpropionic acids involves the reaction of an aromatic aldehyde, ammonium acetate, and malonic acid in a suitable solvent. scribd.com This facile one-step reaction can produce a variety of β-amino acids in moderate to good yields. scribd.com Mechanistic studies suggest a complex reaction network with multiple competing pathways that can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic aldehyde. scribd.com
| Starting Materials | Key Intermediates | Advantages | Disadvantages |
| α-Amino acids, Silyl ketenes | Acyliminium ion | Good yields, operational simplicity, no intermediate purification acs.orgacs.org | May produce racemic mixtures acs.org |
| Aromatic aldehydes, Ammonium acetate, Malonic acid | Cinnamic acid derivatives | Facile one-step reaction, moderate to good yields scribd.com | Potential for side product formation scribd.com |
This table provides a summary of one-pot synthesis strategies for beta-amino acids.
The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction widely used in organic synthesis. wikipedia.orgmasterorganicchemistry.com In the context of propanoic acid derivative synthesis, this reaction typically involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org The nucleophile is often a stabilized carbanion, such as an enolate derived from a malonic ester or a similar active methylene compound. organic-chemistry.org
For the synthesis of 2-amino-3-arylpropanoic acids, an asymmetric 1,4-Michael addition reaction can be a key step. nih.gov This approach allows for the stereocontrolled introduction of the amino group and the aryl moiety. For instance, the synthesis of optically pure 2-amino-3,3-diarylpropionic acids has been achieved through an asymmetric Michael addition followed by an azidation reaction. nih.gov The development of chiral catalysts has been instrumental in achieving high enantioselectivity in these reactions. organic-chemistry.org
A stepwise approach involving a copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling has been developed to access 2,3-diarylpropionic acid derivatives with high regioselectivity. researchgate.net This method allows for the precise placement of the carboxylic acid group. researchgate.net
| Michael Donor | Michael Acceptor | Key Features |
| Enolates (e.g., from malonates) | α,β-Unsaturated carbonyl compounds | Thermodynamically controlled, forms 1,5-dicarbonyl compounds wikipedia.orgorganic-chemistry.org |
| Organocuprates | α,β-Unsaturated carbonyl compounds | High selectivity for 1,4-addition masterorganicchemistry.com |
| Enamines | α,β-Unsaturated carbonyl compounds | Organocatalytic, mild reaction conditions hbni.ac.in |
This table summarizes key aspects of Michael-type addition reactions in the synthesis of propanoic acid derivatives.
Derivatization of starting materials or intermediates is a common strategy to enhance reactivity and control selectivity in organic synthesis. For amino acids, derivatization of the amino and carboxylic acid groups can facilitate specific transformations. For instance, the conversion of a carboxylic acid to an ester or an amide can prevent its interference in subsequent reactions. slideshare.net
In the context of this compound synthesis, derivatization can be employed to activate the molecule for specific coupling reactions or to introduce desired functional groups. For example, derivatization of the amino group can be used to direct C-H activation to a specific position on the aromatic ring. Furthermore, the use of derivatizing reagents can improve the analytical detection of amino acids. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) can react with the primary amine group, leading to enhanced ionization efficiency in mass spectrometry. mdpi.com
| Derivatization Target | Reagent/Method | Purpose |
| Carboxylic Acid | Esterification (e.g., with methanol) | Protection, increased solubility in organic solvents slideshare.net |
| Amino Group | N-Acetylation | Protection, modification of biological activity |
| Amino Group | Reaction with TMPy | Enhanced detection in mass spectrometry mdpi.com |
This table illustrates various derivatization strategies and their applications.
Protection and Deprotection Strategies in Synthesis
In the synthesis of complex molecules like this compound, which contains multiple reactive functional groups (amino and carboxylic acid), the use of protecting groups is essential. nih.gov Protecting groups temporarily block a reactive site, allowing a chemical modification to be carried out selectively at another position. researchgate.net An ideal protecting group should be easy to introduce and remove, stable to the reaction conditions of subsequent steps, and should not introduce new stereocenters. researchgate.net
The carboxylic acid group is often protected as an ester, such as a methyl, ethyl, or benzyl ester. slideshare.net These esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The benzyl ester is particularly useful as it can also be removed by catalytic hydrogenation. ug.edu.pl
The selection of an appropriate protection and deprotection strategy is crucial for the successful synthesis of this compound, preventing side reactions and ensuring a high yield of the desired product. nih.gov
| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions |
| Amino | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) peptide.comiris-biotech.de |
| Amino | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) iris-biotech.deub.edu |
| Carboxylic Acid | Methyl Ester | Methanol, Acid catalyst | Acid or Base hydrolysis slideshare.net |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenation or Acid/Base hydrolysis ug.edu.pl |
This table details common protection and deprotection strategies for amino and carboxylic acid groups.
Biological Activities and Pharmacological Potential of 2 Amino 3 3 Methoxyphenyl Propanoic Acid Derivatives
Mechanism of Action and Biological Targets
The therapeutic effects of a compound are intrinsically linked to its mechanism of action and its interaction with specific biological molecules. For derivatives of 2-Amino-3-(3-methoxyphenyl)propanoic acid, the primary focus of existing research has been on their engagement with receptors and their role in amino acid metabolic pathways, which are crucial for normal neurological function.
Interaction with Enzymes and Receptors
While specific enzymatic and broad receptor interaction data for this compound are not extensively detailed in the available literature, research on analogous structures provides a basis for understanding its potential targets. For instance, derivatives of the related compound, (R)-2-amino-3-triazolpropanoic acid, have been identified as agonists at the glycine (B1666218) site of N-Methyl-D-aspartate (NMDA) receptors. scbt.compharmaffiliates.com These derivatives exhibit varying degrees of activity and selectivity for different NMDA receptor subtypes, suggesting that the core amino acid structure can be modified to achieve specific pharmacological actions. scbt.compharmaffiliates.com The triazole ring in these analogues acts as a bioisostere for an amide group, influencing their binding and agonist properties at the GluN1 subunit of the NMDA receptor. scbt.compharmaffiliates.com
Neurological Disorder Targets
The dysfunction of N-Methyl-D-aspartate (NMDA) receptors is implicated in a variety of brain disorders, making them a key target for neuropharmacological research. scbt.compharmaffiliates.com Derivatives of the related compound (R)-2-amino-3-triazolpropanoic acid have been investigated for their potential to modulate these receptors. scbt.compharmaffiliates.com Specifically, certain analogues have shown promise as NMDA receptor glycine site agonists with selectivity for particular GluN2 subunits. scbt.com For example, compounds 13g and 13i in one study were found to be full and partial agonists, respectively, at GluN1/2C and GluN1/2D receptor subtypes. scbt.compharmaffiliates.com This subtype selectivity offers the potential for developing therapies with more targeted effects and potentially fewer side effects for various neurological conditions.
Role in Amino Acid Metabolism and Metabolic Pathways
Amino acids are fundamental to numerous physiological processes, serving not only as building blocks for proteins but also as precursors for neurotransmitters and other essential biomolecules. nih.gov Phenylalanine, an essential aromatic amino acid, is a precursor for tyrosine, which in turn is metabolized to produce key catecholamines like dopamine, norepinephrine, and epinephrine. nih.govfrontiersin.orgvt.edu The metabolic pathway of aromatic amino acids is crucial for neurological health. frontiersin.org While the specific metabolic fate of this compound is not detailed in the available research, its structural similarity to phenylalanine suggests it would likely be processed through related catabolic pathways. The liver is the primary site for the metabolism of excess amino acids, where they can be converted into glucose, fatty acids, or enter the citric acid cycle for energy production. khanacademy.org The initial step in the catabolism of most amino acids is the removal of the amino group through transamination. vt.edu
Neuropharmacological Studies
The neuropharmacological activity of compounds related to this compound has been evaluated in both in vitro and in vivo settings. These studies have primarily focused on their interaction with excitatory amino acid receptors, which play a critical role in synaptic transmission and plasticity.
Antagonistic Activity at Specific Receptors (e.g., AMPA Receptors)
Research into compounds structurally similar to this compound has revealed antagonistic activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. For example, the (R)-enantiomer of (RS)-2-amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid (APPA) has been identified as a weak competitive AMPA receptor antagonist. nih.gov Similarly, the (R)-enantiomer of a related pyridyl analogue, (-)-(R)-2-Py-AMPA, also demonstrated weak antagonist activity at AMPA receptors with a Ki value of 290 +/- 20 microM. nih.gov In contrast, the (S)-enantiomer of this compound, (+)-(S)-2-Py-AMPA, was found to be a potent AMPA receptor agonist. nih.gov This stereospecificity highlights the precise structural requirements for interaction with the AMPA receptor binding site.
In Vivo and In Vitro Neuronal Activity Assessments
In vitro assessments using the rat cortical wedge preparation have been instrumental in characterizing the activity of these compounds. In these assays, (+)-(S)-2-Py-AMPA was shown to be a potent AMPA receptor agonist with an EC50 of 4.5 +/- 0.3 microM, comparable to AMPA itself. nih.gov Conversely, the (R)-enantiomers of both APPA and 2-Py-AMPA were weak antagonists in this preparation. nih.gov
Structural Basis for Receptor Binding and Antagonism
The ability of a molecule to act as an agonist (activator) or an antagonist (inhibitor) at a receptor is fundamentally determined by its structural properties and how it interacts with the receptor's binding pocket. For derivatives related to this compound, the specific orientation and chemical groups of the molecule dictate its pharmacological effect.
Studies on structurally related but functionally diverse progesterone (B1679170) receptor modulators reveal that agonists and antagonists can bind in different modes. nih.gov The switch from agonistic to antagonistic activity often involves a significant "clash" between the ligand and a key amino acid residue in the receptor, such as Methionine-909 (Met⁹⁰⁹) in helix-12 of the progesterone receptor. nih.gov This clash displaces the helix, preventing the receptor from adopting the active conformation required for a biological response. nih.gov Similarly, for N-Methyl-D-aspartate (NMDA) receptors, specific residues within the ligand-binding domain are critical for determining subtype selectivity. For instance, a methionine and a lysine (B10760008) residue in the GluN2C and GluN2D subunits are crucial for the selective binding of certain antagonists. researchgate.netcshl.edu
The design of these molecules often involves creating bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, a triazole ring has been successfully used as a bioisostere for an amide group in designing NMDA receptor glycine site agonists. frontiersin.org Molecular dynamics simulations and X-ray crystallography have been instrumental in understanding these interactions, showing how agonists and competitive antagonists bind to the cleft between the two lobes of the ligand-binding domain. researchgate.netfrontiersin.org These techniques allow for the rational design of ligands with specific activities, such as subtype-selective antagonists for different NMDA receptor compositions. researchgate.netcshl.eduresearchgate.net
Antimicrobial and Antifungal Investigations of Derivatives
Derivatives of amino acids, including those based on a propanoic acid scaffold, are a significant area of research for developing new antimicrobial agents to combat multidrug-resistant pathogens. mdpi.comnih.gov Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent antimicrobial and antifungal activity. mdpi.com
The introduction of various chemical moieties to the core structure significantly influences the spectrum and potency of the antimicrobial action. For example, the incorporation of heterocyclic substituents, such as nitrothiophene or nitrofurane, into hydrazone-based derivatives greatly enhances their activity against both Gram-positive and Gram-negative bacteria, as well as challenging fungal pathogens like the azole-resistant Candida auris. mdpi.com Specifically, derivatives bearing a nitrothiophene (15) and a nitrofurane (16) group showed the most promising broad-spectrum antibacterial activity. mdpi.com In contrast, compounds with thiophene (B33073) (14) and dimethylpyrrole (17) substituents demonstrated notable antifungal activity against all tested fungal isolates. mdpi.com
Further modifications, such as adding a 4-NO₂ substitution to a phenyl ring, led to enhanced activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae. mdpi.com These findings highlight that 3-((4-hydroxyphenyl)amino)propanoic acid provides a versatile scaffold for developing potent antimicrobial agents that can target drug-resistant pathogens. mdpi.com
| Pathogen | Compound 14 (thiophene) MIC (µg/mL) | Compound 15 (nitrothiophene) MIC (µg/mL) | Compound 16 (nitrofurane) MIC (µg/mL) | Compound 17 (dimethylpyrrole) MIC (µg/mL) |
|---|---|---|---|---|
| S. aureus | >64 | 4 | 4 | >64 |
| E. faecalis | >64 | 8 | 8 | >64 |
| E. coli | >64 | 16 | 16 | >64 |
| K. pneumoniae | >64 | 32 | 32 | >64 |
| C. auris | 2 | 4 | 4 | 1 |
| C. albicans | 4 | 8 | 8 | 2 |
Data sourced from research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, showing Minimum Inhibitory Concentrations (MIC) against various pathogens. mdpi.com
Anticancer Research and Potential
The development of novel compounds with both anticancer and antioxidant properties is a crucial strategy in cancer therapy, as reactive oxygen species (ROS) play a significant role in cancer development and response to treatment. mdpi.com Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as a promising scaffold for creating such dual-activity agents. mdpi.comresearchgate.net
In a study evaluating a series of these derivatives, several compounds demonstrated significant anticancer activity against A549 non-small cell lung cancer cells. mdpi.com Compounds 12 , 20 , 21 , 22 , and 29 were capable of reducing A549 cell viability by approximately 50% and were also shown to suppress the migration of these cancer cells in vitro. mdpi.comresearchgate.net Importantly, these compounds exhibited favorable cytotoxicity profiles, showing reduced toxicity towards noncancerous Vero cells. mdpi.comresearchgate.net The most promising candidate, compound 20 (3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide)), which contains a 2-furyl substituent, exhibited potent anticancer and antioxidant activities. mdpi.com
Similarly, N-aryl-substituted β-amino acid derivatives have shown promise against chemotherapy-resistant cancers. mdpi.com Certain derivatives demonstrated cytotoxic activity at low micromolar concentrations against radiation- and cisplatin-resistant FaDu head and neck cancer cells, while showing low toxicity in non-cancerous HEK293 cells. mdpi.com These findings suggest that the propanoic acid scaffold can be effectively modified to develop selective anticancer agents. mdpi.commdpi.com
| Compound | A549 Cell Viability (%) | Vero Cell Viability (%) |
|---|---|---|
| Compound 12 | ~50 | >80 |
| Compound 20 | ~50 | ~90 |
| Compound 21 | ~50 | >80 |
| Compound 22 | ~50 | >80 |
| Compound 29 | ~50 | >80 |
Data represents the approximate viability of cancerous (A549) and noncancerous (Vero) cells after treatment with selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.comresearchgate.net
Muscle Function and Metabolic Regulation Studies of Related Compounds
Research into compounds structurally related to this compound, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has revealed significant effects on muscle health and metabolic processes. nih.govmdpi.com HMPA, a microbial metabolite of dietary polyphenols, has been investigated for its potential to enhance muscle function and mitigate exercise-induced stress. nih.govresearchgate.net
Studies in mice have demonstrated that oral administration of HMPA for 14 days significantly enhanced both absolute and relative grip strength. nih.govresearchgate.net However, the same studies found that HMPA administration did not have a significant effect on exercise endurance capacity. nih.govnih.gov After exhaustive exercise, mice treated with a low dose of HMPA showed decreased plasma levels of blood urea (B33335) nitrogen, suggesting that HMPA may inhibit protein catabolism. nih.govresearchgate.net These findings indicate that HMPA could be a promising dietary supplement for improving muscle strength and health. nih.gov
HMPA influences muscle properties by modulating the expression of genes related to muscle fiber type, development, and mitochondrial biogenesis. mdpi.comnih.gov High-dose HMPA administration was found to increase the protein expression of MYH4, a component of fast-twitch (Type IIb) muscle fibers, in the soleus. mdpi.comnih.gov Low-dose HMPA enhanced the gene expression of Myh4 and Igf1, suggesting it may promote the hypertrophy of fast-twitch fibers through the IGF-1 signaling pathway. mdpi.comnih.gov
Additionally, low-dose HMPA was found to increase the expression of Myf5 in sedentary mice, a myogenic regulatory factor important for muscle development. nih.govnih.gov Low-dose treatment also significantly increased the gene expression of Sirt1 and Nrf1, particularly after exercise. mdpi.comnih.gov These genes are involved in mitochondrial biogenesis, suggesting that HMPA may improve the muscle's adaptation to exercise by enhancing its oxidative capacity. mdpi.comnih.gov
Effects on Glucose and Lipid Metabolism
No research findings are currently available in the scientific literature regarding the effects of this compound on glucose and lipid metabolism.
Inhibition of Protein Catabolism
There is no scientific evidence available to date that describes the role of this compound in the inhibition of protein catabolism.
Applications in Drug Discovery and Development
2-Amino-3-(3-methoxyphenyl)propanoic Acid as a Building Block for Bioactive Molecules
Non-natural amino acids like this compound are fundamental building blocks in the creation of biologically active small-molecule pharmaceuticals. researchgate.net Their incorporation into molecular designs allows for the expansion of chemical diversity and the fine-tuning of pharmacological properties. This compound, a derivative of phenylalanine, is recognized for its role in the synthesis of various bioactive molecules. chemimpex.com The methoxy (B1213986) group on the phenyl ring provides specific steric and electronic properties that can be exploited to influence a molecule's interaction with biological targets. The development of synthetic biology has further highlighted the importance of artificial small molecules, including non-natural amino acids, which can serve as building blocks to expand the types of biocatalytic reactions and metabolic pathways available to researchers. mdpi.com
Development of Novel Therapeutic Agents
The scaffold of this compound and its analogs is actively being explored for the development of new drugs. A closely related compound is considered a key intermediate in synthesizing pharmaceuticals, with a particular focus on treatments for neurological disorders. chemimpex.com Research into derivatives of similar amino acid structures has shown significant potential in various therapeutic areas. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified them as promising scaffolds for creating novel anticancer and antioxidant candidates. mdpi.com Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess both antioxidant and anticancer activity against cell lines like human glioblastoma. nih.gov This demonstrates a clear path from a basic amino acid structure to the development of targeted therapeutic agents.
Table 1: Research Findings on Therapeutic Agents from Related Scaffolds
| Scaffold/Derivative | Therapeutic Target/Application | Research Finding | Source |
| (2R,3R)-3-Amino-2-hydroxy-3-(2-methoxyphenyl)propionic acid | Neurological Disorders | Serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological issues. | chemimpex.com |
| (R)-2-amino-3-triazolpropanoic acid analogues | NMDA Receptor Agonists | Designed and evaluated for pharmacological properties at NMDA receptor subtypes, relevant for CNS disorders. | frontiersin.org |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Cancer, Oxidative Stress | Identified as a novel scaffold for developing compounds with promising anticancer and antioxidant activities. | mdpi.com |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Cancer, Oxidative Stress | Synthesized compounds showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. | nih.gov |
Use as Chiral Starting Materials and Molecular Scaffolds
As a chiral molecule, this compound exists in specific stereoisomeric forms, such as (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid. ltom.com This chirality is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities. The use of enantiomerically pure starting materials like this compound allows for the synthesis of stereochemically defined drugs, which is often a regulatory requirement. researchgate.netltom.com Beyond its chirality, the compound's inherent structure serves as a molecular scaffold. mdpi.com A scaffold is a core structure upon which various functional groups can be built to create a family of related compounds. The unique structure of this amino acid, featuring both amino and carboxylic acid groups along with the methoxyphenyl side chain, makes it a valuable and versatile asset in medicinal chemistry. chemimpex.com
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | ltom.comscbt.com |
| Molecular Weight | 195.22 g/mol | ltom.comscbt.com |
| IUPAC Name | This compound | scbt.com |
| Synonym | L-3-Methoxybenzene Alamine (for S-enantiomer) | ltom.com |
| Storage Conditions | Room Temperature | ltom.com |
Integration into Peptide-Based Therapeutics
Peptides are short chains of amino acids that have a wide range of biological functions and are increasingly used as therapeutic agents. medchemexpress.comnih.gov A key strategy for enhancing the properties of natural peptides is the substitution or inclusion of non-natural amino acids. nih.gov Integrating this compound into a peptide sequence can confer novel characteristics, such as increased stability against enzymatic degradation, improved target affinity, or altered hydrophobicity. nih.gov Methods like Solid-Phase Peptide Synthesis (SPPS) readily allow for the incorporation of unnatural amino acids into a growing peptide chain, providing precise control over the final sequence and composition. mdpi.com The application of related amino acid building blocks in the synthesis of peptide-based therapeutics underscores their importance in the advancement of drug discovery. chemimpex.com
Contributions to Combinatorial Library Construction
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify promising lead compounds. The value of a unique building block like this compound in this context is its ability to introduce structural diversity that is not present in natural amino acids. By incorporating this compound into a combinatorial library, chemists can generate novel molecular structures, significantly expanding the chemical space being explored. This increases the probability of discovering molecules with desired therapeutic properties. While not a natural building block, its use in generating diverse molecular collections is a key application in the search for new medicines. researchgate.netnih.gov
Biochemical Research and Metabolic Studies
Investigations into Amino Acid Metabolism
Currently, there is a lack of specific published research investigating the in vivo or in vitro metabolism of 2-Amino-3-(3-methoxyphenyl)propanoic acid. As a structural analog of the natural amino acid phenylalanine, it is plausible that it could be recognized by enzymes involved in phenylalanine metabolism, such as phenylalanine hydroxylase. However, without experimental data, its potential to be a substrate, inhibitor, or to remain metabolically inert is purely speculative.
Insights into Metabolic Pathways and Therapeutic Targets
Given the absence of dedicated metabolic studies, the precise metabolic pathways involving this compound remain unelucidated. The exploration of non-canonical amino acids as therapeutic agents often involves their ability to be selectively incorporated into proteins or to inhibit specific enzymes. The unique methoxy-substituted phenyl ring of this compound could offer selective interactions with therapeutic targets, but this potential has not yet been explored in detail in published research.
Enzymatic Studies and Interaction with Biomolecules
Specific enzymatic assays and interaction studies for this compound are not readily found in the scientific literature. Understanding how this amino acid interacts with biomolecules such as aminoacyl-tRNA synthetases is crucial to determine its potential for incorporation into proteins. These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a key step in protein synthesis. Research into whether any natural or engineered aminoacyl-tRNA synthetase can recognize and activate this compound is a necessary prerequisite for its use in genetic code expansion.
Role in Noncanonical Amino Acid Incorporation in Biocatalysis
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in biocatalysis and protein engineering. This technique allows for the introduction of novel chemical functionalities, which can enhance enzyme stability, activity, and specificity. While the concept of using ncAAs is well-established, the specific use of this compound in such applications has not been reported. The successful incorporation of this amino acid would depend on the development of an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase and its cognate tRNA, that is specific for this particular ncAA.
Analytical Methodologies and Characterization
Spectroscopic Characterization (e.g., NMR, FTIR, HRMS)
Spectroscopic methods are fundamental for the structural elucidation of 2-Amino-3-(3-methoxyphenyl)propanoic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the methoxy-substituted ring would appear in the downfield region, typically between 6.7 and 7.2 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around 3.8 ppm. The protons on the aliphatic chain, specifically the α-amino and β-methylene protons, would resonate further upfield.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, generally above 170 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic shift. The aliphatic carbons and the methoxy carbon would be found in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the amine group. nih.gov A strong absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. nih.gov Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3000 cm⁻¹, while C-O stretching from the methoxy group would appear in the 1000-1300 cm⁻¹ region. shimadzu.com.sg
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. For this compound (C₁₀H₁₃NO₃), HRMS would provide an accurate mass measurement, confirming its elemental composition and helping to distinguish it from isobaric compounds.
Below is a table summarizing the expected spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (6.7-7.2 ppm), Methoxy protons (~3.8 ppm), Aliphatic protons (α-CH, β-CH₂) |
| ¹³C NMR | Carbonyl carbon (>170 ppm), Aromatic carbons (110-160 ppm), Aliphatic carbons, Methoxy carbon |
| FTIR | O-H stretch (2500-3300 cm⁻¹, broad), N-H stretch (superimposed), C=O stretch (~1700 cm⁻¹), C-O stretch (1000-1300 cm⁻¹) |
| HRMS | Precise mass corresponding to the elemental formula C₁₀H₁₃NO₃ |
Chromatographic Techniques (e.g., TLC, LC/MS)
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.
Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress and assessing sample purity. researchgate.net For the separation of amino acids like this compound, a silica gel plate is commonly used as the stationary phase. researchgate.net The mobile phase is typically a mixture of solvents, such as n-butanol, acetic acid, and water, which allows for the separation of components based on their polarity. researchgate.netthermofisher.com After development, the compound can be visualized by spraying with a staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.netcellbiolabs.com The retention factor (Rf) value is a characteristic property for a given compound in a specific solvent system.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective analytical tool. creative-proteomics.com
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is often employed for the analysis of amino acids. myfoodresearch.com Due to the polar nature of amino acids, derivatization is sometimes used to improve retention on nonpolar stationary phases like C18 columns. myfoodresearch.com However, hydrophilic interaction liquid chromatography (HILIC) can also be used for the analysis of underivatized amino acids. creative-proteomics.com
Mass Spectrometry (MS): The mass spectrometer serves as a detector, providing molecular weight information and enabling the quantification of the analyte. myfoodresearch.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the amino acid molecules for MS analysis.
The following table outlines typical chromatographic conditions for the analysis of amino acids.
| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method |
| TLC | Silica Gel | n-Butanol/Acetic Acid/Water | Ninhydrin Spray |
| LC/MS | C18 (Reversed-Phase) or HILIC | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) |
Advanced Techniques for Interaction Studies (e.g., SPR, NMR Spectroscopy for Binding Affinities)
Understanding the interactions of this compound with biological targets is crucial for its application in pharmaceutical research. Advanced techniques are employed to characterize these interactions and determine binding affinities.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study biomolecular interactions. nih.govsielc.com In a typical SPR experiment, a target molecule (e.g., a protein) is immobilized on a sensor chip. orientjchem.org A solution containing this compound (the analyte) is then flowed over the chip surface. nih.gov Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. cellbiolabs.comorientjchem.org From the sensorgram, kinetic parameters such as the association rate (kₐ) and dissociation rate (kₔ), as well as the equilibrium dissociation constant (Kₔ), can be determined, providing a quantitative measure of the binding affinity.
NMR Spectroscopy for Binding Affinities can also provide detailed insights into molecular interactions at the atomic level.
Chemical Shift Perturbation (CSP): Upon binding of a ligand like this compound to a protein, the chemical environment of the amino acid residues at the binding site changes, leading to shifts in their corresponding signals in the NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein). nih.govnih.gov By monitoring these chemical shift changes as a function of ligand concentration, the binding affinity (Kₔ) can be calculated. nih.gov
Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying which parts of a ligand are in close contact with the protein. It allows for the determination of the binding epitope of the ligand.
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This method helps to distinguish between binders and non-binders in a mixture by observing the transfer of magnetization from bulk water to the ligand upon binding to a protein.
These advanced techniques provide valuable data on the thermodynamics and kinetics of the interaction between this compound and its potential biological targets.
| Technique | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Association/dissociation rates (kₐ, kₔ), Equilibrium dissociation constant (Kₔ) |
| NMR Spectroscopy (CSP) | Changes in chemical shifts upon ligand binding | Binding site identification, Equilibrium dissociation constant (Kₔ) |
Spectrophotometric Methods for Related Compounds
Spectrophotometric methods, particularly UV-Visible spectroscopy, are widely used for the quantification of aromatic amino acids and their derivatives.
UV-Visible Spectroscopy: The presence of the methoxyphenyl group in this compound results in characteristic UV absorbance. Aromatic amino acids like phenylalanine and its analogs typically show absorption maxima in the UV region. acs.org For instance, phenylalanine exhibits an absorption maximum around 258 nm. sielc.com The methoxy substitution on the phenyl ring is expected to influence the position and intensity of this absorption band. By measuring the absorbance at the wavelength of maximum absorption (λₘₐₓ), the concentration of the compound in a solution can be determined using the Beer-Lambert law, provided a standard calibration curve is established. Second derivative spectroscopy can be employed to resolve overlapping absorption bands in mixtures of aromatic compounds. thermofisher.comnih.gov
Colorimetric Assays: For amino acids that lack a strong chromophore or for enhanced sensitivity and selectivity, colorimetric assays involving derivatization are often used. myfoodresearch.com
Ninhydrin Method: This is a classic method for the determination of primary amino acids. Ninhydrin reacts with the amino group to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified spectrophotometrically.
Derivatization with Chromogenic Reagents: Various reagents can be used to introduce a chromophore into the amino acid molecule. For example, 7-chloro-4,6-dinitrobenzofuroxane has been used for the selective determination of certain amino acids. google.com Other methods may involve reaction with reagents like o-phthalaldehyde (OPA) or fluorescamine, which produce fluorescent derivatives that can be detected with high sensitivity. creative-proteomics.com These pre-column or post-column derivatization techniques are frequently coupled with chromatographic separation for the analysis of complex samples. shimadzu.com.sg
The choice of spectrophotometric method depends on the sample matrix, the required sensitivity, and the available instrumentation.
| Method | Principle | Typical Wavelength |
| Direct UV Spectroscopy | Absorbance by the aromatic ring | ~260-280 nm |
| Ninhydrin Assay | Reaction with the primary amine to form a colored product | ~570 nm |
| Derivatization Assays | Introduction of a chromophore | Varies with the derivatizing agent |
Future Directions and Emerging Research Areas
Exploration of New Therapeutic Applications
Research into 2-Amino-3-(3-methoxyphenyl)propanoic acid and its structural analogs has opened doors to several potential therapeutic areas, driven by its unique chemical structure that allows for interaction with various biological systems. chemimpex.com
Neurological Disorders : The structural similarity of this compound and its derivatives to neurotransmitters makes it a prime candidate for developing treatments for neurological conditions. chemimpex.comchemimpex.com Research has focused on its potential to modulate receptor activity within the central nervous system. chemimpex.com For instance, derivatives like (R)-2-amino-3-triazolpropanoic acid analogues have been designed and evaluated as agonists for the glycine (B1666218) site of N-Methyl-d-aspartate (NMDA) receptors, which are critical in brain function and implicated in numerous brain disorders. frontiersin.orgnih.gov Furthermore, related compounds such as 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) have been shown to inhibit the aggregation of amyloid-β peptides in vitro, suggesting a potential therapeutic angle for Alzheimer's disease. mdpi.com
Metabolic Diseases : Beyond neurology, derivatives of this scaffold are being investigated for metabolic disorders. HMPA, a metabolite of various dietary polyphenols, has demonstrated potential anti-diabetic and anti-obesity effects. researchgate.net Studies suggest it may improve hepatic lipid metabolism by functioning as a selective agonist for GPR41, a G-protein coupled receptor. researchgate.net
Oncology and Infectious Diseases : The broader structural class of amino acid derivatives is also a source of new anticancer and antimicrobial agents. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed promising candidates with both anticancer and antioxidant properties. mdpi.com These derivatives have also been synthesized and screened for activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE pathogens and Candida auris. nih.gov
The diverse potential applications are summarized in the table below.
| Therapeutic Area | Potential Application/Target | Related Compound/Derivative |
| Neurological Disorders | NMDA Receptor Glycine Site Agonist | (R)-2-amino-3-triazolpropanoic acid analogues |
| Inhibition of Amyloid-β Aggregation | 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | |
| Metabolic Diseases | Anti-diabetic, Anti-obesity | 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) |
| Improvement of Hepatic Steatosis (via GPR41) | 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | |
| Oncology | Anticancer and Antioxidant Agent | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives |
| Infectious Diseases | Antimicrobial Agent (Bacteria and Fungi) | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives |
Advanced Synthetic Strategies for Complex Derivatives
The creation of novel derivatives with enhanced efficacy and specificity hinges on the development of advanced and efficient synthetic methods. chemimpex.com Current research focuses on strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.
Key synthetic approaches include:
Multi-component Reactions : These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering efficiency and atom economy. This strategy has been used to synthesize libraries of 2-amino-3-cyano-4H-chromenes, which were subsequently tested for biological activity. researchgate.net
Regioselective Ring-Opening : Chiral building blocks like N-protected (aziridin-2-yl)methylphosphonates can be used to synthesize enantiomerically enriched amino- and diaminopropylphosphonates. This method involves the highly specific opening of the aziridine ring with various nucleophiles to yield complex functionalized derivatives. mdpi.com
Bioisosteric Replacement : This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance the compound's biological activity. For example, a triazole ring has been successfully used as a bioisostere for an amide group in the design of NMDA receptor glycine site agonists, leading to a new chemical scaffold with varied activity. frontiersin.orgnih.gov
Superelectrophilic Activation : The use of Brønsted superacids like trifluoromethanesulfonic acid (TfOH) can activate molecules towards reactions that are otherwise difficult. This has been applied in the hydroarylation of 3-(furan-2-yl)propenoic acids to create complex 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com
These advanced strategies are crucial for generating diverse libraries of compounds based on the this compound scaffold, enabling a more thorough exploration of its therapeutic potential.
Computational Modeling and Structure-Activity Relationship (SAR) Studies
Computational modeling and Structure-Activity Relationship (SAR) studies are indispensable tools in modern drug discovery, providing insights that guide the rational design of more potent and selective molecules. drugdesign.orgmdpi.com SAR analysis aims to convert raw structure-activity data into informative relationships in molecular terms, maximizing the knowledge gained from synthesized analogs. drugdesign.org
In Silico Screening and ADME Prediction : Before synthesis, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.govmdpi.com This in silico analysis helps to prioritize candidates with favorable pharmacokinetic profiles, reducing the time and cost associated with synthesizing compounds that are likely to fail later in development. nih.gov
Molecular Docking and Dynamics : These techniques are used to model the interaction between a ligand (the drug candidate) and its biological target (e.g., a receptor or enzyme). researchgate.net For example, molecular dynamics simulations have been used to explore the binding mode of triazole-based NMDA receptor agonists, providing a deeper understanding of how the ligand interacts with specific amino acid residues in the receptor's binding site. frontiersin.orgnih.gov
3D-QSAR and Pharmacophore Modeling : Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify the key structural features of a molecule that are critical for its biological activity. mdpi.com These models generate contour maps that indicate where steric bulk, electrostatic charge, or other properties should be modified to improve potency. mdpi.com This information is vital for the iterative process of lead optimization. brainscape.com
By integrating these computational approaches, researchers can more effectively navigate the chemical space around the this compound core structure to design derivatives with improved therapeutic profiles.
Translational Research from Preclinical to Clinical Applications
Translational research is the critical bridge between basic scientific discoveries made in the laboratory and their application in clinical practice to benefit human health. nih.gov This "bench-to-bedside" approach is essential for ensuring that promising compounds like derivatives of this compound have the best chance of becoming successful therapies. nih.gov
The translational pathway involves several key stages:
Preclinical Evaluation : This stage involves rigorous testing of a drug candidate in non-human systems. Pharmacokinetic studies in animal models, such as those conducted in Sprague-Dawley rats for HMPA, are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted. nih.gov These studies provide essential data to inform potential dosing regimens in humans. pa2online.org In vitro and in vivo models of human diseases are used to establish proof-of-concept and demonstrate the compound's potential efficacy. pa2online.org
Biomarker Identification : A key component of modern translational science is the use of biomarkers—measurable indicators of a biological state or condition. pa2online.org Identifying and validating biomarkers in preclinical models that can also be measured in humans allows researchers to monitor the drug's effect on its target and on the disease process during clinical trials. pa2online.org
Navigating the "Valley of Death" : A significant challenge in drug development is the high failure rate of compounds as they move from preclinical studies to clinical trials. nih.gov A robust translational strategy, which includes selecting appropriate preclinical models and carefully designing early-phase clinical trials, is necessary to mitigate this risk. nih.gov The ultimate goal is to ensure that innovations from basic research progress to clinical trials with the highest possible probability of success. nih.gov
For a compound like this compound, a successful translational path would involve leveraging preclinical data on its neurological, metabolic, or anti-cancer effects to design targeted, biomarker-driven clinical trials in well-defined patient populations.
Q & A
Q. What are the established synthetic routes for 2-Amino-3-(3-methoxyphenyl)propanoic acid, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a methoxyphenyl precursor can undergo bromination followed by amination using ammonia or an amine source under controlled pH and temperature (e.g., 60–80°C in anhydrous ether) . Oxidation-reduction cycles may refine the amino and carboxylic acid groups, with potassium permanganate or sodium borohydride as common reagents . Yield optimization requires inert atmospheres (e.g., nitrogen) and catalysts like palladium for dehalogenation steps .
Q. How is the structural identity of this compound validated in synthetic chemistry?
Structural confirmation relies on tandem techniques:
- NMR Spectroscopy : and NMR identify methoxy (-OCH), aromatic protons, and carboxyl/amino groups. Chemical shifts for the methoxy group typically appear at ~3.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 224.0922 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for distinguishing regioisomers .
Q. What are the baseline biological activities reported for this compound?
Preliminary studies suggest roles in enzyme inhibition (e.g., tyrosine hydroxylase) due to structural mimicry of phenylalanine . In vitro assays using HEK-293 cells show moderate binding affinity to aromatic amino acid decarboxylase (IC ~15 µM) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what analytical methods validate chiral resolution?
Chiral synthesis employs asymmetric hydrogenation with Rh(I) catalysts or enzymatic resolution using lipases . Purity is assessed via:
Q. What strategies address contradictory data in thermodynamic stability studies of this compound?
Discrepancies in decomposition temperatures (e.g., 180°C vs. 210°C) arise from polymorphic forms or hydration states. Mitigation strategies include:
Q. How does the methoxy substituent influence reactivity in cross-coupling reactions compared to halogenated analogs?
The electron-donating methoxy group reduces electrophilicity at the phenyl ring, complicating Suzuki-Miyaura couplings. Optimization requires:
Q. What in silico approaches predict the compound’s pharmacokinetic profile for drug development?
Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier permeability, while QSAR models predict logP (~1.2) and solubility (-3.2 logS) . Docking studies with CYP450 isoforms (e.g., CYP2D6) assess metabolic stability .
Methodological Guidance
Q. How to troubleshoot low yields in reductive amination steps during synthesis?
- pH Control : Maintain pH 7–8 to prevent protonation of the amine nucleophile .
- Catalyst Selection : Switch from NaBH to NaBHCN for higher selectivity in aqueous conditions .
- Byproduct Analysis : Use LC-MS to identify Schiff base intermediates, which may require scavengers like molecular sieves .
Q. What protocols ensure safe handling of iodine-containing analogs (e.g., 4-hydroxy-3,5-diiodo derivatives) during biological assays?
- Radiolysis Prevention : Store compounds in amber vials at -20°C under argon .
- Waste Disposal : Neutralize iodine waste with 10% sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
